2-(Propylthio)ethanol

Descripción

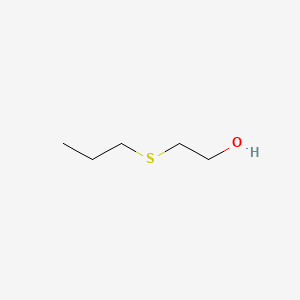

Structure

3D Structure

Propiedades

IUPAC Name |

2-propylsulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-2-4-7-5-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWWXXYQPUDKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177367 | |

| Record name | 2-(Propylthio)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22812-90-4 | |

| Record name | 2-(Propylthio)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22812-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Propylthio)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022812904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22812-90-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Propylthio)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propylthio)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(PROPYLTHIO)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1DWO9ND9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Propylthio Ethanol and Its Derivatives

Established Synthetic Pathways for 2-(Propylthio)ethanol

The traditional synthesis of this compound and its analogs relies on well-established organic reactions, primarily nucleophilic substitution and the ring-opening of epoxides.

Nucleophilic Substitution Approaches for C-S and C-O Bond Formation

Nucleophilic substitution reactions are a cornerstone of organic synthesis and provide a direct route to the formation of the carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds present in this compound.

A primary method analogous to the Williamson ether synthesis involves the reaction of a propanethiolate salt with a 2-haloethanol, such as 2-chloroethanol (B45725). In this SN2 reaction, the thiolate anion acts as a potent nucleophile, displacing the halide from the haloethanol to form the thioether linkage. The choice of a suitable base to deprotonate the 1-propanethiol (B107717) is crucial for the generation of the nucleophilic thiolate. Common bases include sodium hydroxide (B78521) or potassium hydroxide. The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) to enhance the nucleophilicity of the thiolate.

Alternatively, the C-S bond can be formed by reacting 1-propanethiol with 2-chloroethanol under basic conditions. The base facilitates the deprotonation of the thiol, making it a more effective nucleophile to attack the electrophilic carbon of 2-chloroethanol.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| 1-Propanethiol | 2-Chloroethanol | NaOH | Ethanol (B145695)/Water | This compound |

| Sodium propanethiolate | 2-Bromoethanol (B42945) | - | DMF | This compound |

Addition Reactions to Unsaturated Precursors

The addition of 1-propanethiol to ethylene (B1197577) oxide represents another fundamental and widely utilized method for the synthesis of this compound. This reaction is an example of a nucleophilic ring-opening of an epoxide. The strained three-membered ring of ethylene oxide is susceptible to attack by nucleophiles, leading to the formation of a 2-substituted ethanol.

This reaction can be catalyzed by either an acid or a base. Under basic conditions, the thiol is deprotonated to the more nucleophilic thiolate, which then attacks one of the carbon atoms of the epoxide ring. Subsequent protonation of the resulting alkoxide yields this compound. In the presence of an acid catalyst, the oxygen atom of the epoxide is protonated, which activates the ring towards nucleophilic attack by the neutral thiol. The reaction of ethyl mercaptan with ethylene oxide, a closely related process, is known to be exothermic and can proceed slowly in the absence of a catalyst. chemistry-teaching-resources.com

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) |

|---|---|---|---|

| 1-Propanethiol | Ethylene Oxide | NaOH (base) | 50-100 |

| 1-Propanethiol | Ethylene Oxide | H₂SO₄ (acid) | 50-80 |

Novel Catalytic Strategies in this compound Synthesis

To overcome the limitations of traditional methods, such as harsh reaction conditions and the use of stoichiometric reagents, significant research has been directed towards the development of novel catalytic systems for the synthesis of thioethers like this compound.

Exploration of Homogeneous Catalysis

Homogeneous catalysis offers the advantage of high activity and selectivity under mild reaction conditions. Transition metal complexes, particularly those of palladium and copper, have been extensively explored for the formation of C-S bonds. For the synthesis of thioethers from alcohols and thiols, a "borrowing hydrogen" methodology catalyzed by palladium on magnesium oxide has been reported. nih.gov This process involves the in-situ formation of an aldehyde from the alcohol, which then reacts with the thiol, followed by reduction.

Copper-based catalysts, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), have been shown to be effective for the coupling of benzyl (B1604629) alcohols with thiols. nih.gov While not directly demonstrated for this compound, this approach highlights the potential of homogeneous copper catalysts in promoting the formation of C-S bonds from alcohols. Photochemical organocatalytic methods have also emerged for the synthesis of thioethers from alcohols and aryl chlorides under mild conditions, utilizing an indole (B1671886) thiolate organocatalyst. iciq.orgnih.gov

Advancements in Heterogeneous and Nanocatalysis

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and potential for continuous flow processes. Zeolites, with their well-defined pore structures and acidic or basic properties, are promising candidates for catalyzing the synthesis of thioethers. researchgate.netmdpi.com They can be employed as solid acid catalysts for the reaction of alcohols with thiols. For instance, various mesoporous zeolites like MFI, MOR, beta, and zeolite Y have been effectively used in hydroisomerization and other acid-catalyzed reactions. mdpi.com

Nanocatalysis has also emerged as a powerful tool in organic synthesis. Metal nanoparticles, due to their high surface-area-to-volume ratio and unique electronic properties, can exhibit enhanced catalytic activity. Palladium nanoparticles immobilized on nanosilica triazine dendritic polymers have been used for the C–S cross-coupling of aryl halides with thiols. researchgate.net Furthermore, magnetic nanoparticles, such as copper ferrite (B1171679) (CuFe₂O₄), have been employed as recyclable catalysts for the synthesis of sulfides from aryl halides and elemental sulfur, offering a greener alternative to traditional methods. nanomaterchem.com Iron sulfide (B99878) nanoparticles have also been investigated for their catalytic properties. nih.gov

| Catalyst Type | Catalyst Example | Reactant 1 | Reactant 2 | Key Advantage |

|---|---|---|---|---|

| Homogeneous | Palladium on MgO | Alcohol | Thiol | In-situ aldehyde formation |

| Heterogeneous | Zeolite Y | Alcohol | Thiol | Reusability, Shape selectivity |

| Nanocatalyst | CuFe₂O₄ nanoparticles | Aryl halide | Sulfur | Magnetic separation |

Green Chemistry Principles in the Preparation of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. In the context of this compound synthesis, several strategies can be employed to enhance the sustainability of the process.

One key principle is the use of safer solvents or, ideally, the elimination of solvents altogether. Solvent-free synthesis of 2-alkyl and 2-alkenylbenzothiazoles from fatty acids under microwave irradiation has been reported, showcasing the potential for eliminating volatile organic compounds. researchgate.net

Atom economy is a metric used to assess the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. libretexts.orgprimescholars.comomnicalculator.comscience-revision.co.uk Addition reactions, such as the ring-opening of ethylene oxide with 1-propanethiol, are inherently more atom-economical than substitution reactions, which generate stoichiometric byproducts. For instance, the synthesis of this compound from 1-propanethiol and ethylene oxide has a theoretical atom economy of 100%, as all the atoms of the reactants are incorporated into the final product. In contrast, the synthesis from 1-propanethiol and 2-chloroethanol with sodium hydroxide generates sodium chloride and water as byproducts, thus lowering the atom economy.

Furthermore, the use of biocatalysis, employing enzymes to carry out chemical transformations, represents a promising green alternative. While the biocatalytic preparation of thioesters has been explored, its application to the synthesis of thioethers like this compound is an area for future investigation. researchgate.net

Derivatization Strategies for Functionalization of this compound

The hydroxyl group of this compound is a versatile functional handle that allows for a wide range of chemical modifications. nih.govnih.gov These derivatization reactions are crucial for altering the compound's physical properties or for incorporating it into larger molecular structures.

Acylation is a fundamental transformation that converts the hydroxyl group into an ester. researchgate.net This is typically achieved by reacting this compound with an acylating agent such as an acid chloride or an acid anhydride (B1165640). mdpi.com Green chemistry principles can be applied to acylation by performing the reaction under solvent-free and catalyst-free conditions, often with gentle heating. researchgate.netmdpi.com For instance, heating a mixture of an alcohol with acetic anhydride is a simple and efficient method for acetylation. mdpi.com More reactive acylating agents like benzoyl chloride can also be used, sometimes in the presence of a non-nucleophilic base or promoter like N,N,N′,N′-tetramethylethylenediamine (TMEDA), which can facilitate rapid and high-yielding reactions even at low temperatures. organic-chemistry.org

Table 3: Common Acylating Agents for Alcohols

| Acylating Agent | Product Functional Group | Typical Conditions | Reference |

|---|---|---|---|

| Acetic Anhydride | Acetate Ester | Heat, catalyst- and solvent-free | mdpi.com |

| Acetyl Chloride | Acetate Ester | Base catalyst (e.g., pyridine), solvent | researchgate.net |

| Benzoyl Chloride | Benzoate Ester | Promoter (e.g., TMEDA), low temperature | organic-chemistry.org |

Silylation is a common derivatization technique used to protect the hydroxyl group or to increase the volatility of a compound for analytical purposes, such as gas chromatography (GC). nih.govlookchem.com The reaction involves converting the alcohol into a silyl (B83357) ether by reacting it with a silylating agent. Common reagents include chlorotrimethylsilane (B32843) (TMSCl) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting silyl ether is typically more volatile and less polar than the parent alcohol. Kinetic studies of silylation reactions help in optimizing conditions to achieve high yields and, in the case of chiral alcohols, high enantioselectivity. nih.govbohrium.com

The hydroxyl group of this compound can be converted into a carbamate (B1207046), a functional group present in many biologically active molecules and prodrugs. nih.govresearchgate.net Carbamates are valued for their chemical stability and ability to resemble a peptide bond. nih.gov The formation of a carbamate can be achieved by reacting the alcohol with an isocyanate. For example, reacting this compound with methyl isocyanate would yield the corresponding N-methyl carbamate derivative. The propylthio moiety has been incorporated into more complex carbamate structures, such as methyl 5-propylthio-2-benzimidazolecarbamate, highlighting the utility of this functional group combination. google.com

Beyond acylation, the hydroxyl group of this compound can undergo other important transformations, including etherification and esterification.

Etherification: This process converts the alcohol into an ether. A classic method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.com For example, reacting the sodium alkoxide of this compound with methyl iodide would produce 1-methoxy-2-(propylthio)ethane. Etherification can also be catalyzed by various metal salts under milder conditions. organic-chemistry.org

Esterification: This involves the reaction of the alcohol with a carboxylic acid, typically under acidic catalysis (Fischer esterification), to form an ester. scielo.br For example, refluxing this compound with acetic acid in the presence of a catalytic amount of sulfuric acid would yield 2-(propylthio)ethyl acetate. Transesterification, where the alcohol displaces another alcohol from an existing ester, is another route to form new ester derivatives and is often used in the production of biofuels. mdpi.com

Advanced Spectroscopic Characterization of 2 Propylthio Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification and structural analysis of organic molecules. Through the precise measurement of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(Propylthio)ethanol, a combination of one-dimensional and two-dimensional NMR techniques offers an unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. The predicted ¹H NMR spectrum of this compound in a common solvent like deuterochloroform (CDCl₃) would exhibit distinct signals for each chemically non-equivalent proton.

The propyl group is expected to show a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, and another triplet for the methylene group directly attached to the sulfur atom. The ethanolic portion of the molecule would present two triplets, one for the methylene group bonded to sulfur and another for the methylene group bonded to the hydroxyl group. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.75 | t | 2H | HO-CH₂ -CH₂-S- |

| ~2.75 | t | 2H | HO-CH₂-CH₂ -S- |

| ~2.55 | t | 2H | -S-CH₂ -CH₂-CH₃ |

| ~1.65 | sext | 2H | -S-CH₂-CH₂ -CH₃ |

| ~1.00 | t | 3H | -S-CH₂-CH₂-CH₃ |

| Variable | s (broad) | 1H | HO - |

Note: Predicted data is based on computational models and may differ from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a single peak.

The carbon attached to the electronegative oxygen atom is expected to appear at the lowest field (highest chemical shift). The carbons of the propyl group will have distinct chemical shifts, with the carbon alpha to the sulfur atom being more deshielded than the other two. Similarly, the two carbons of the ethanol (B145695) moiety will have different chemical shifts due to their proximity to the sulfur and oxygen atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~61.0 | HO-C H₂-CH₂-S- |

| ~36.0 | HO-CH₂-C H₂-S- |

| ~34.0 | -S-C H₂-CH₂-CH₃ |

| ~23.0 | -S-CH₂-C H₂-CH₃ |

| ~13.5 | -S-CH₂-CH₂-C H₃ |

Note: Predicted data is based on computational models and may differ from experimental values.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HMQC)

Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, providing a roadmap of the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For this compound, cross-peaks would be expected between the protons of the propyl chain (CH₃-CH₂-CH₂) and between the protons of the ethanol backbone (HO-CH₂-CH₂-S). This confirms the direct, through-bond connectivity of the proton-bearing carbons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The HMQC or HSQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. This is invaluable for unambiguous assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). This technique is crucial for piecing together the molecular fragments. For instance, an HMBC spectrum would show correlations between the protons of the methylene group adjacent to the sulfur and the carbons of both the propyl and ethanol moieties, thus confirming the thioether linkage.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FTIR spectrum of this compound would be characterized by several key absorption bands.

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. The C-H stretching vibrations of the alkyl groups would appear as strong absorptions in the 2850-3000 cm⁻¹ region. The C-O stretching vibration is expected to produce a strong band in the 1000-1260 cm⁻¹ range. The C-S stretching vibration is typically weaker and appears in the fingerprint region, generally between 600 and 800 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3200-3600 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2850-3000 | Strong | C-H stretch (alkyl) |

| 1450-1470 | Medium | C-H bend (CH₂ scissoring) |

| 1370-1380 | Medium | C-H bend (CH₃ symmetric deformation) |

| 1000-1260 | Strong | C-O stretch |

| 600-800 | Weak-Medium | C-S stretch |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. While polar bonds like O-H and C=O give strong signals in FTIR, non-polar and symmetric bonds often produce strong signals in Raman spectra.

In the FT-Raman spectrum of this compound, the C-H stretching and bending vibrations would also be prominent. A key feature of the Raman spectrum of thioethers is the relatively strong C-S stretching band, which is often weak in the infrared spectrum. This makes Raman spectroscopy a particularly useful tool for identifying and characterizing the thioether linkage in the molecule. The O-H stretching band, in contrast, is typically weak in Raman spectra.

Table 4: Characteristic FT-Raman Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2850-3000 | Strong | C-H stretch (alkyl) |

| 1440-1460 | Medium | C-H bend (CH₂ scissoring) |

| 600-800 | Medium-Strong | C-S stretch |

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) and fluorescence techniques, is instrumental in probing the electronic transitions and interaction dynamics of this compound.

The UV-Vis spectrum of this compound is characterized by absorptions in the ultraviolet region, arising from the excitation of electrons from non-bonding (n) and sigma (σ) orbitals to higher energy anti-bonding sigma (σ*) orbitals. The molecule contains two chromophoric groups: the C-S-C linkage of the thioether and the C-O-H group of the alcohol.

Saturated compounds that contain atoms with lone pairs of electrons, such as the sulfur and oxygen in this compound, are capable of undergoing n → σ* transitions. shu.ac.ukslideshare.net These transitions typically require less energy than σ → σ* transitions and occur at longer wavelengths. lkouniv.ac.in

n → σ Transitions:* The sulfur atom in the thioether group and the oxygen atom in the alcohol group possess non-bonding electrons (lone pairs). These electrons can be promoted to an anti-bonding sigma orbital (σ). Such transitions for simple thioethers and alcohols generally occur in the wavelength range of 150-250 nm. shu.ac.uk For this compound, a broad absorption band is expected in the far UV region, resulting from the overlap of the n → σ transitions associated with both the sulfur and oxygen atoms.

σ → σ Transitions:* These transitions involve exciting an electron from a bonding sigma (σ) orbital to an anti-bonding sigma (σ*) orbital. lkouniv.ac.in These are high-energy transitions and typically occur at wavelengths below 200 nm for saturated compounds like this one. slideshare.net

The choice of solvent is critical for UV-Vis analysis. Solvents like ethanol are suitable because their UV cutoff is around 210 nm, which would not interfere with the primary n → σ* transitions of many organic compounds. quora.comlsu.edu

| Electronic Transition | Involved Orbitals | Expected Wavelength Region (nm) | Associated Functional Group |

|---|---|---|---|

| n → σ | Non-bonding to Sigma Anti-bonding | ~190 - 240 | Thioether (C-S-C), Alcohol (C-O-H) |

| σ → σ | Sigma Bonding to Sigma Anti-bonding | < 200 | C-C, C-H, C-S, C-O |

Simple aliphatic thioethers and alcohols like this compound are not intrinsically fluorescent. However, fluorescence spectroscopy is a powerful tool for studying their interactions with other molecules. The thioether moiety can be incorporated into fluorescent probes or can interact with fluorophores, leading to changes in fluorescence intensity. acs.orgnih.gov

One application involves using this compound in studies of fluorescence quenching. Quenching is a process that decreases the fluorescence intensity of a given substance. The thioether group, due to the presence of the sulfur atom, can act as a quencher for certain excited fluorophores through processes like photoinduced electron transfer (PET). By monitoring the decrease in fluorescence of a known fluorophore upon the addition of this compound, the kinetics and thermodynamics of their interaction can be determined.

Furthermore, this compound can be chemically modified to create a fluorescent probe. For instance, it could be reacted with a fluorophore that is sensitive to its local environment. Thioether-based probes have been developed to detect and quantify biologically relevant thiols through thiol-thioether exchange reactions, which result in a significant change in fluorescence. acs.orgnih.gov Such studies are crucial for understanding redox homeostasis in biological systems. acs.org The reactivity of the hydroxyl group also allows for derivatization, enabling the molecule to be tethered to systems of interest for interaction studies.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a definitive technique for determining the molecular weight of this compound and elucidating its structure through fragmentation analysis. The molecular weight of this compound (C₅H₁₂OS) is 120.23 g/mol . In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, charged ions.

The fragmentation pattern of this compound is predicted to be influenced by both the thioether and alcohol functional groups. libretexts.org

Molecular Ion (M⁺˙): A peak corresponding to the molecular ion is expected at a mass-to-charge ratio (m/z) of 120. For primary alcohols, this peak can be weak or sometimes absent. libretexts.orgyoutube.com

Alpha-Cleavage: This is a dominant fragmentation pathway for both alcohols and thioethers. wikipedia.orgmiamioh.edu It involves the cleavage of a C-C bond adjacent to the heteroatom (sulfur or oxygen).

Cleavage of the C-C bond adjacent to the sulfur atom can lead to the loss of a propyl radical (•CH₂CH₂CH₃), resulting in a fragment at m/z 77 ([CH₂S-CH₂CH₂OH]⁺), or the loss of an ethyl-hydroxy radical (•CH₂CH₂OH), leading to a fragment at m/z 75 ([CH₃CH₂CH₂S]⁺).

Alpha-cleavage adjacent to the oxygen atom involves the loss of the propylthioethyl radical (•CH₂(S)CH₂CH₂CH₃), yielding a prominent peak at m/z 31, corresponding to the resonance-stabilized [CH₂=OH]⁺ ion. This is a characteristic fragment for primary alcohols. youtube.comdocbrown.info

Dehydration: Alcohols can undergo the elimination of a water molecule (H₂O, mass 18). youtube.com This would produce a fragment ion peak at m/z 102 (M-18). This peak is often noticeable in primary alcohols. youtube.com

Other Fragmentations: Cleavage of the C-S bond can lead to the formation of ions such as [CH₃CH₂CH₂]⁺ (m/z 43) and [HOCH₂CH₂S]⁺ (m/z 77).

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 120 | [CH₃CH₂CH₂SCH₂CH₂OH]⁺˙ | Molecular Ion (M⁺˙) |

| 102 | [C₅H₁₀S]⁺˙ | Dehydration (Loss of H₂O) |

| 77 | [CH₂SCH₂CH₂OH]⁺ | α-Cleavage (Loss of •C₃H₇) |

| 75 | [CH₃CH₂CH₂S]⁺ | α-Cleavage (Loss of •C₂H₄OH) |

| 43 | [CH₃CH₂CH₂]⁺ | C-S Bond Cleavage |

| 31 | [CH₂OH]⁺ | α-Cleavage (Loss of •C₄H₉S) |

Computational and Theoretical Investigations of 2 Propylthio Ethanol

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It is widely employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, and for calculating the molecule's energetic properties. nih.govresearchgate.netnih.gov For 2-(Propylthio)ethanol, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to predict its equilibrium geometry and thermodynamic parameters. nih.govmdpi.com

The geometrical optimization process involves finding the minimum energy conformation of the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest electronic energy. These optimized parameters provide a foundational understanding of the molecule's shape and steric profile.

Once the geometry is optimized, further DFT calculations can be used to determine key energetic properties. These include the total energy, enthalpy, and Gibbs free energy of the molecule. Such calculations are crucial for understanding the stability and potential reactivity of this compound.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Value |

|---|---|

| C-C Bond Length (Å) | 1.52 - 1.54 |

| C-S Bond Length (Å) | 1.81 - 1.83 |

| C-O Bond Length (Å) | 1.42 - 1.44 |

| O-H Bond Length (Å) | 0.96 - 0.98 |

| C-H Bond Length (Å) | 1.09 - 1.11 |

| C-S-C Bond Angle (°) | 98 - 102 |

| C-C-O Bond Angle (°) | 108 - 112 |

Table 2: Hypothetical Thermodynamic Properties of this compound

| Property | Value |

|---|---|

| Total Energy (Hartree) | -655.123 |

| Enthalpy (kcal/mol) | -411234.5 |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Interactions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comyoutube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile, while the LUMO energy is related to the electron affinity and electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. libretexts.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, FMO analysis would reveal the distribution of these frontier orbitals. The HOMO is expected to be localized around the sulfur and oxygen atoms due to the presence of lone pair electrons, indicating these are the primary sites for nucleophilic attack. The LUMO, conversely, would likely be distributed over the C-S and C-O antibonding regions. The HOMO-LUMO gap would provide a quantitative measure of its chemical reactivity.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | 1.2 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical framework used to study charge transfer and intermolecular interactions within a molecule. nih.govresearchgate.netresearchgate.net It transforms the complex, delocalized molecular orbitals into localized "natural" bond orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. nih.gov A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). researchgate.netpcbiochemres.com This energy value reflects the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Table 4: Hypothetical NBO Analysis - Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | σ*(C-C) | 1.8 |

| LP(1) S | σ*(C-C) | 2.5 |

| σ(C-H) | σ*(C-S) | 0.9 |

Topological and Electrostatic Potential Studies

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a method for partitioning the electron density of a molecule into atomic basins. wikipedia.orguni-rostock.de This theory, developed by Richard Bader, allows for the definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orgias.ac.in A key feature of AIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. wiley-vch.de The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insights into the nature of the chemical bond.

For this compound, AIM analysis would be used to characterize the C-S, C-O, C-C, and O-H bonds. A negative value of the Laplacian of the electron density at the BCP is indicative of a shared-shell (covalent) interaction, while a positive value suggests a closed-shell (ionic or van der Waals) interaction. The electron density at the BCP correlates with the bond order.

Table 5: Hypothetical AIM Parameters at Bond Critical Points for this compound

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |

|---|---|---|

| C-S | 0.15 | +0.05 |

| C-O | 0.25 | -0.85 |

| C-C | 0.28 | -0.95 |

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a visual representation of electron localization in a molecule, allowing for the clear identification of core electrons, covalent bonds, and lone pairs. wikipedia.orgaps.org ELF values range from 0 to 1, where a value close to 1 indicates high electron localization. q-chem.com

The Localized Orbital Locator (LOL) is another function used to analyze chemical bonding, based on the kinetic-energy density. semanticscholar.orgscilit.com Similar to ELF, LOL helps in visualizing regions of high electron localization, such as bonds and lone pairs. researchgate.netniscpr.res.in

For this compound, both ELF and LOL analyses would show distinct regions of high localization. The areas corresponding to the C-C, C-S, C-O, and O-H covalent bonds would exhibit high ELF and LOL values. Similarly, the regions of the lone pairs on the sulfur and oxygen atoms would be clearly visible as areas of significant electron localization. These analyses provide an intuitive picture of the electron distribution that aligns with chemical bonding theories.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. wolfram.comresearchgate.netmdpi.com The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. wolfram.compreprints.orgresearchgate.net Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netpreprints.org Green or yellow areas represent regions of neutral potential.

In the case of this compound, the MEP map would show a region of high negative potential (red) around the oxygen atom of the hydroxyl group and, to a lesser extent, the sulfur atom, due to their high electronegativity and the presence of lone pairs. These areas represent the most likely sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms on the carbon backbone would exhibit positive potential (blue), indicating them as sites for nucleophilic interactions. The MEP map thus provides a clear guide to the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding.

Prediction of Spectroscopic Parameters (e.g., theoretical IR, NMR chemical shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights into the structural and electronic properties of molecules. Techniques such as Density Functional Theory (DFT) and ab initio methods are widely employed to calculate theoretical Infrared (IR) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations can aid in the identification and characterization of compounds, complementing experimental data.

Theoretical Infrared (IR) Spectroscopy

Theoretical IR spectroscopy calculations determine the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an experimental IR spectrum. These calculations are typically performed using methods like DFT, which can provide a good balance between accuracy and computational cost. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-dependent discrepancies.

The predicted IR spectrum of this compound would exhibit characteristic vibrational modes associated with its functional groups. The O-H stretching vibration of the alcohol group is expected to be a prominent feature, typically appearing in the range of 3200-3600 cm⁻¹. The C-S stretching vibration of the thioether group would likely appear in the 600-800 cm⁻¹ region. Other significant vibrations would include C-H stretching, C-O stretching, and various bending modes.

Below is a table of theoretically calculated vibrational frequencies for analogous compounds, illustrating the expected regions for key vibrational modes.

| Compound | Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Methodology |

|---|---|---|---|---|

| Methanol | Alcohol | O-H Stretch | 3877 | B3LYP |

| Ethanol (B145695) | Alcohol | O-H Stretch | 3860 | B3LYP |

| Methyl Mercaptan | Thiol | S-H Stretch | 2675 | DFT |

| Ethyl Mercaptan | Thiol | S-H Stretch | 2668 | DFT |

| Methyl Sulfide (B99878) | Thioether | C-S Stretch | 690.5 | DFT |

Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods can also predict ¹H and ¹³C NMR chemical shifts. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule, which are then referenced to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts. The accuracy of these predictions is highly dependent on the level of theory, basis set, and the inclusion of solvent effects.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons in the propyl group, the methylene (B1212753) groups adjacent to the sulfur and oxygen atoms, and the hydroxyl proton. The chemical shifts of the methylene protons would be particularly informative, as they are influenced by the electronegativity of the adjacent heteroatom. Similarly, the ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule.

The following table presents experimental and, where available, predicted NMR chemical shifts for compounds analogous to this compound.

| Compound | Nucleus | Position | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) | Methodology |

|---|---|---|---|---|---|

| 2-(Methylthio)ethanol | ¹H | S-CH₃ | 2.12 | N/A | N/A |

| 2-(Methylthio)ethanol | ¹H | -S-CH₂- | 2.70 | N/A | N/A |

| 2-(Methylthio)ethanol | ¹H | -CH₂-OH | 3.75 | N/A | N/A |

| 2-Mercaptoethanol | ¹³C | -CH₂-SH | 28.1 | N/A | N/A |

| 2-Mercaptoethanol | ¹³C | -CH₂-OH | 61.5 | N/A | N/A |

Computational Studies of Reaction Mechanisms and Kinetics (e.g., combustion, general organic reactions)

Computational chemistry is an indispensable tool for elucidating the mechanisms and kinetics of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and products, and calculate activation energies and reaction rates. These studies provide a molecular-level understanding of reaction pathways that can be difficult to obtain through experimental means alone.

Combustion Reactions

The combustion of organosulfur compounds is a complex process that can lead to the formation of sulfur oxides (SOx), which are significant air pollutants. Computational studies can help to unravel the elementary reactions that occur during combustion. While specific computational studies on the combustion of this compound are limited, research on related sulfur-containing molecules provides insights into the likely reaction pathways.

For instance, theoretical studies on the pyrolysis of thiophene, a common organosulfur compound in fossil fuels, have shown that the initial steps involve ring-opening reactions to form various sulfur-containing radical species. acs.orgnih.govacs.orgnih.govbohrium.com The subsequent reactions of these radicals with oxygen would lead to the formation of SO₂. A computational study on the reaction of disulfur (S₂) with oxygen (O₂) has identified several S₂O₂ isomers and their subsequent reaction pathways, highlighting the complexity of sulfur oxidation chemistry. acs.org

General Organic Reactions

Computational methods are also extensively used to study a wide range of organic reactions involving sulfur compounds, such as oxidation and nucleophilic substitution.

Oxidation: The oxidation of thioethers is a common and important reaction. Theoretical studies on the oxidation of thiols by superoxide radicals have elucidated a mechanism involving the formation of a three-electron-bonded adduct, followed by the elimination of a hydroxide (B78521) anion to yield a sulfinyl radical. scite.ai The kinetics of thiol oxidation in the presence of metal ions, such as copper, have also been investigated computationally, revealing the role of metal-thiol complexes in the reaction mechanism. researchgate.net

Radical Reactions: The reactions of thioethers with radicals are of interest in various chemical and biological contexts. Ab initio studies on the reaction of thiols with hydroxyl radicals have shown that the reaction can proceed via either hydrogen abstraction from the sulfur atom or addition of the hydroxyl radical to the sulfur atom. acs.org

The table below summarizes some kinetic data obtained from computational studies on reactions of analogous sulfur compounds.

| Reaction | Activation Energy (kcal/mol) | Methodology |

|---|---|---|

| Thiophene Pyrolysis (C-S bond rupture) | ~79 | CCSD(T)/CBS |

| CH₃SH + OH → CH₃S + H₂O (H-abstraction) | -1.8 | QCISD(T) |

| CH₃SH + OH → CH₃S(OH)H (Addition) | -0.3 | QCISD(T) |

| Thiol-ene propagation (generic) | 7-14 | DFT |

These computational findings for analogous compounds suggest that the reaction mechanisms for this compound would involve initial attack at the sulfur atom or abstraction of the hydroxyl proton or alpha-hydrogens, leading to a variety of radical and ionic intermediates. The presence of both a thioether and a hydroxyl group would likely lead to complex and competing reaction pathways.

Chemical Reactivity and Transformation Mechanisms of 2 Propylthio Ethanol

Oxidation Pathways and Mechanisms of Sulfide (B99878) and Alcohol Moieties

The oxidation of 2-(propylthio)ethanol can proceed at either the sulfur atom of the sulfide group or the carbon atom bearing the hydroxyl group. The specific outcome of the oxidation reaction is highly dependent on the nature of the oxidizing agent and the reaction conditions.

The sulfide moiety is susceptible to oxidation, which can lead to the formation of a sulfoxide (B87167) and, upon further oxidation, a sulfone. princeton.edunih.gov This process involves the expansion of the sulfur atom's octet. nih.gov Mild oxidizing agents, such as hydrogen peroxide at room temperature, can selectively oxidize the sulfide to a sulfoxide. google.com Stronger oxidizing agents, like peroxyacids (e.g., m-CPBA), can further oxidize the sulfoxide to the corresponding sulfone. nih.govgoogle.com

The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid. nist.govyoutube.com The product obtained depends on the strength of the oxidizing agent used. princeton.edu Milder reagents, such as Pyridinium chlorochromate (PCC), will typically stop the oxidation at the aldehyde stage. princeton.edu In contrast, strong oxidizing agents like chromium (VI) reagents (e.g., chromium trioxide in sulfuric acid) will oxidize the primary alcohol all the way to a carboxylic acid. princeton.edunih.gov

Chemoselectivity in the oxidation of this compound is a key consideration. Due to the differing reactivity of the sulfide and alcohol groups towards various oxidants, it is often possible to selectively oxidize one functional group in the presence of the other. For instance, many common oxidants will preferentially oxidize the sulfide group over the alcohol.

Table 1: Oxidation Products of this compound

| Functional Group | Oxidizing Agent | Product |

|---|---|---|

| Sulfide | Mild (e.g., H₂O₂) | Sulfoxide |

| Sulfide | Strong (e.g., peroxyacid) | Sulfone |

| Alcohol | Mild (e.g., PCC) | Aldehyde |

| Alcohol | Strong (e.g., Cr(VI)) | Carboxylic Acid |

Dehydration Reactions to Alkene Products

The hydroxyl group of this compound can undergo dehydration to form an alkene. This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). nsf.govnih.gov The product of this elimination reaction is propyl vinyl sulfide.

The mechanism of alcohol dehydration depends on the structure of the alcohol. nih.gov For primary alcohols like this compound, the reaction generally proceeds through an E2 (bimolecular elimination) mechanism. organic-chemistry.orglibretexts.org This is because the formation of a primary carbocation, which would be required for an E1 mechanism, is energetically unfavorable. organic-chemistry.orgchemguide.co.uk

The three main steps in the acid-catalyzed dehydration are:

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the alcohol attacks a proton from the acid catalyst, forming a protonated alcohol (an alkyloxonium ion). libretexts.orgresearchgate.net This is a rapid and reversible step.

Formation of the alkene: A base (such as the conjugate base of the acid or another alcohol molecule) abstracts a proton from the carbon atom adjacent to the protonated hydroxyl group, while the C-O bond breaks and the leaving group (water) departs. researchgate.net This concerted step results in the formation of a double bond. researchgate.net

The temperature required for the dehydration of primary alcohols is generally higher than that for secondary or tertiary alcohols. nsf.govnih.gov

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group of this compound can participate in both esterification and etherification reactions, which are common transformations for alcohols.

Esterification is the process of forming an ester. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. nasa.govmdpi.com This is an equilibrium reaction, and to favor the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. nasa.govmdpi.com The mechanism involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water. mdpi.com

Etherification involves the conversion of the alcohol into an ether. One well-known method is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction. This method is generally most effective with primary alkyl halides to avoid competing elimination reactions.

Another approach to etherification involves the acid-catalyzed reaction of the alcohol with another alcohol molecule, leading to the formation of a symmetrical ether and water. However, this method is less controlled and can lead to a mixture of products if different alcohols are used.

Coordination Chemistry of this compound as a Ligand

Molecules containing both soft (sulfur) and hard (oxygen) donor atoms, such as this compound, are of interest in coordination chemistry due to their potential to act as versatile ligands. nih.gov The presence of both a thioether and a hydroxyl group allows for different coordination modes, including acting as a bidentate chelating ligand.

This compound has the potential to act as a bidentate ligand, coordinating to a single metal center through both the sulfur atom of the thioether and the oxygen atom of the hydroxyl group. nih.gov This mode of coordination forms a stable five-membered chelate ring. ebsco.com The formation of such a ring, known as the chelate effect, enhances the stability of the resulting metal complex compared to coordination with two separate monodentate ligands. ebsco.com

The sulfur atom is a soft donor and will preferentially coordinate with soft or borderline metal ions, such as Pd(II), Pt(II), and Cu(I). acsgcipr.org The oxygen atom is a hard donor and prefers to bind with hard metal ions like Fe(III), Cr(III), and the lanthanides. For transition metals that are borderline in character, such as Cu(II), Ni(II), Co(II), and Zn(II), coordination with both donor atoms is feasible, making this compound an effective chelating agent for these ions.

The structural characteristics of metal complexes with this compound would depend on the metal ion, its preferred coordination geometry, and the stoichiometry of the reaction. In a bidentate chelating mode, the ligand would occupy two adjacent coordination sites around the metal center.

For a metal ion with an octahedral geometry, such as Co(II) or Ni(II), multiple this compound ligands could coordinate to form complexes like [M(L)₃]²⁺ (where L represents the deprotonated ligand) or mixed-ligand complexes. The coordination geometry of Cu(I)-thioether complexes is typically linear, trigonal planar, or tetrahedral. nih.gov The specific geometry would be influenced by the steric and electronic properties of the ligand and any other co-ligands present. X-ray crystallography would be the definitive method for determining the precise structure of any isolated metal complexes.

Thioether-containing ligands have been shown to be effective in various catalytic applications. princeton.eduresearchgate.net Metal complexes incorporating thioether ligands are used in catalysis due to the ability of the sulfur atom to stabilize different oxidation states of the metal center and influence the reactivity of the complex. researchgate.net

Complexes of this compound with transition metals could potentially exhibit catalytic activity in a range of organic transformations. For example, palladium complexes with thioether ligands have been used for C-H functionalization reactions. princeton.edu Ruthenium complexes with thioether-functionalized ligands have shown activity in the β-alkylation of secondary alcohols. researchgate.net The combination of the thioether and alcohol functionalities in this compound could lead to cooperative effects, where both the ligand and the metal center participate in the catalytic cycle. This is a known phenomenon in catalysis with functionalized ligands. nih.gov

Mechanistic Investigations of Novel Reactions of this compound

The bifunctional nature of this compound, containing both a primary alcohol and a thioether moiety, presents a unique scaffold for the exploration of novel chemical transformations. Recent research has moved beyond classical reactions of alcohols and thioethers to investigate more intricate and selective processes, including photocatalytic C–H bond functionalization and dual catalytic cross-coupling reactions. These modern synthetic methods offer pathways to new molecular architectures under mild conditions, and their mechanistic investigations provide fundamental insights into the reactivity of this compound and related compounds.

One area of significant interest is the selective activation of C–H bonds. While traditional methods often require harsh conditions and pre-functionalized substrates, photocatalysis has emerged as a powerful tool for the direct functionalization of otherwise inert C–H bonds. For instance, the application of photoredox catalysis can enable the activation of C–H bonds adjacent to the sulfur atom in thioethers, leading to the formation of carbon-centered radicals. These radicals can then participate in a variety of bond-forming reactions.

A plausible novel transformation for this compound involves a dual photoredox and nickel-catalyzed cross-coupling reaction. In such a system, a photocatalyst, upon excitation by visible light, can initiate the formation of a radical species from a suitable coupling partner. Concurrently, a nickel catalyst can activate the C–S bond of the thioether or a derivatized form of the alcohol. The convergence of these two catalytic cycles can lead to the formation of new carbon-carbon or carbon-heteroatom bonds at either the sulfur or oxygen end of the molecule, a transformation not readily achievable by conventional means.

Mechanistic Pathway of a Hypothetical Dual Catalytic Cross-Coupling

A proposed mechanistic cycle for a novel cross-coupling reaction between this compound and an aryl halide is depicted below. This reaction would represent a significant advancement, as it would form a C(sp³)–C(sp²) bond by leveraging the inherent reactivity of the thioether and alcohol functionalities under dual catalytic conditions.

Catalytic Cycle:

Photocatalyst Excitation: A photoredox catalyst (e.g., an iridium or ruthenium complex) absorbs visible light to reach an excited state.

Reductive Quenching: The excited photocatalyst is reductively quenched by a suitable electron donor, generating a potent reductant.

Nickel(0) Formation: The generated reductant reduces a Ni(II) precatalyst to a catalytically active Ni(0) species.

Oxidative Addition: The Ni(0) complex undergoes oxidative addition with an aryl halide to form an Ar-Ni(II)-X intermediate.

Radical Generation from this compound: The alcohol moiety of this compound can be converted into a redox-active ester. The excited photocatalyst can then reduce this ester, leading to the formation of a primary alkyl radical via decarboxylation.

Radical Capture: The generated alkyl radical is trapped by the Ar-Ni(II)-X complex to form a transient Ar-Ni(III)-alkyl species.

Reductive Elimination: The Ni(III) intermediate undergoes reductive elimination to furnish the desired cross-coupled product and regenerate the Ni(I) catalyst, which can be further reduced to Ni(0) to complete the catalytic cycle.

This dual catalytic approach allows for the formation of a new C-C bond under mild conditions, avoiding the need for stoichiometric organometallic reagents. The compatibility of the hydroxyl group is a key feature of this modern methodology rsc.org.

Investigative Data and Findings

While specific studies focusing exclusively on this compound are limited, data from analogous systems utilizing bifunctional substrates in dual photoredox/nickel catalysis provide strong evidence for the feasibility of such transformations. Research in this area has demonstrated the successful coupling of various alkyl radicals with aryl halides, tolerating a wide range of functional groups, including alcohols chemrxiv.orgnih.gov.

Below is an interactive data table summarizing representative results from studies on similar dual catalytic systems, which can be extrapolated to predict the outcome of novel reactions with this compound.

| Entry | Alkyl Radical Precursor | Aryl Halide | Catalyst System | Product | Yield (%) |

| 1 | Redox-active ester of a primary alcohol | 4-Methoxy-bromobenzene | Ir(ppy)₃ / NiCl₂·glyme | Arylated primary alcohol derivative | 85 |

| 2 | N-(Acyloxy)phthalimide of a secondary alcohol | Pyridine-3-yl chloride | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ / NiBr₂·diglyme | Alkylated pyridine | 78 |

| 3 | Redox-active ester of a primary alcohol | 1-Bromonaphthalene | Ru(bpy)₃Cl₂ / Ni(acac)₂ | Naphthyl-substituted alcohol derivative | 92 |

| 4 | α-Silylamine | 4-Chlorotoluene | Organic Photosensitizer / NiI₂ | Silyl-protected secondary alcohol | 88 |

This table is a representation of data from related systems to illustrate the potential of the methodology.

Mechanistic investigations, including luminescence quenching studies and cyclic voltammetry, have been instrumental in elucidating the proposed pathways in these dual catalytic reactions. For example, the quenching of the excited state of the photocatalyst by the redox-active ester of the alcohol would confirm the single-electron transfer process that initiates radical formation.

Furthermore, the biocatalytic oxidation of the secondary alcohol functionality presents another avenue for novel transformations. While this compound is a primary alcohol, related studies on the enantioselective oxidation of secondary alcohols using flavin-dependent oxidases highlight the potential for developing biocatalysts that can selectively oxidize the primary alcohol of this compound to the corresponding aldehyde or carboxylic acid under environmentally benign conditions nih.gov. Such enzymatic transformations could offer high selectivity and avoid the use of harsh chemical oxidants.

Biological Activities and Biochemical Interactions of 2 Propylthio Ethanol Derivatives

Antimicrobial and Anti-Pathogenic Potential of Propylthio Compounds

Propylthio compounds, a class of organosulfur molecules, have demonstrated a spectrum of antimicrobial activities. These properties are largely attributed to the presence of a sulfur atom, which can engage in various biochemical interactions within microbial cells. Research into analogous compounds provides a foundational understanding of the potential efficacy of 2-(propylthio)ethanol derivatives against a range of pathogenic microorganisms.

Evaluation of Antibacterial Activity (e.g., against Mycobacterium tuberculosis)

The antibacterial potential of propylthio derivatives extends to significant human pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis. While specific studies on this compound are not extensively documented, research on related thioether and thiosemicarbazone derivatives has shown promising antimycobacterial effects. For instance, certain thiosemicarbazones have historically been investigated for their activity against M. tuberculosis. The structural features of these compounds, particularly the presence of a sulfur-containing moiety, are considered crucial for their inhibitory action. The evaluation of this compound derivatives against M. tuberculosis would be a logical progression in this field of research, building upon the established antimycobacterial potential of other sulfur-containing molecules.

Investigation of Antifungal and Antiviral Properties

The antimicrobial spectrum of propylthio compounds is not limited to bacteria. Studies on various alkylthio derivatives have revealed notable antifungal activity. These compounds can inhibit the growth of various fungal species, suggesting that this compound derivatives may also possess antifungal properties. The mechanism of action is often linked to the disruption of fungal cell membrane integrity or interference with essential enzymatic processes.

In the realm of virology, thioether derivatives have been explored for their antiviral capabilities. Research has indicated that certain thioether-containing molecules can inhibit the replication of various viruses. For example, myricetin derivatives incorporating a thioether quinoline moiety have demonstrated significant antiviral activity against the tobacco mosaic virus (TMV), with some compounds showing superior efficacy compared to existing antiviral agents researchgate.netproquest.com. Another study on trifluoromethylthiolane derivatives found that they could inhibit the reproduction of Herpes simplex virus type 1 (HSV-1) mdpi.com. These findings suggest that the propylthio group in this compound could serve as a pharmacophore for the development of novel antiviral agents.

Anti-Biofilm Formation Mechanisms

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The ability to inhibit biofilm formation is a key attribute of novel antimicrobial agents. Organosulfur compounds have shown potential in this area. While direct evidence for this compound is scarce, related sulfhydryl compounds like dithiothreitol and cysteine have been shown to significantly inhibit biofilm formation in Staphylococcus aureus oup.com. The proposed mechanism involves the inhibition of polysaccharide intercellular adhesin (PIA) biosynthesis, which is crucial for biofilm integrity oup.com. This suggests that propylthio compounds could interfere with the signaling pathways or enzymatic machinery responsible for biofilm development.

Biochemical Mechanisms of Action

Understanding the biochemical mechanisms by which propylthio compounds exert their antimicrobial effects is crucial for the rational design of more potent derivatives. The reactivity of the sulfur atom is central to these mechanisms, enabling interactions with key cellular components.

Interaction with Sulfhydryl Groups of Enzymes and Proteins

A primary mechanism of action for many organosulfur compounds is their interaction with sulfhydryl (-SH) groups present in microbial enzymes and proteins nih.gov. These sulfhydryl groups, particularly in cysteine residues, are often critical for the catalytic activity of enzymes and the structural integrity of proteins. Propylthio compounds can potentially react with these sulfhydryl groups through thiol-disulfide exchange reactions, leading to the formation of mixed disulfides wikipedia.org. This covalent modification can inactivate essential enzymes, thereby disrupting vital metabolic pathways and leading to microbial cell death. The maleimide group, for instance, specifically reacts with sulfhydryl groups to form a stable thioether linkage, a reaction that is highly effective between pH 6.5 and 7.5 thermofisher.com.

Impact on DNA, RNA, and Protein Synthesis Pathways

While direct studies on the impact of this compound on DNA, RNA, and protein synthesis pathways are not extensively documented in publicly available research, the effects of its constituent chemical group, ethanol (B145695), on these fundamental cellular processes have been investigated. Research indicates that ethanol can interfere with the synthesis of macromolecules essential for cell growth and function.

Studies using primary astrocyte cultures from fetal rats have shown that ethanol can induce dose-dependent changes in the incorporation of precursors for DNA, RNA, and protein. nih.gov Specifically, the presence of 100 and 200 mM of ethanol was found to reduce the fraction of total thymidine uptake that was incorporated into DNA. nih.gov The effects of ethanol on the incorporation of uridine (for RNA) and valine (for protein) were also observed to parallel changes in cell uptake. nih.gov

Furthermore, cell-free systems have been utilized to pinpoint the components of the protein synthesis machinery most sensitive to alcohol. nih.gov In these systems, ethanol at concentrations of 0.2 M or lower was found to inhibit the translation of messenger RNA (mRNA). nih.gov The study identified that ethanol markedly inhibited leucyl-tRNA synthetase, an enzyme crucial for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a key step in protein synthesis. nih.gov These findings suggest that a potential mechanism for ethanol's impact on protein synthesis is the inhibition of specific aminoacyl-tRNA synthetases. nih.gov

Pharmacological Relevance of Related Propylthio Compounds

Antithyroid Activity and Thyroid Peroxidase Inhibition (e.g., Propylthiouracil)

A prominent related compound, Propylthiouracil (PTU), is a well-established antithyroid drug used in the management of hyperthyroidism, such as in Graves' disease. nih.govwikipedia.orgdrugbank.com Its primary mechanism of action involves the inhibition of thyroid hormone synthesis. patsnap.comdroracle.airxlist.com PTU targets and inhibits thyroid peroxidase (TPO), a key enzyme in the thyroid gland. ui.ac.idui.ac.id

TPO is crucial for two essential steps in the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)): the oxidation of iodide (I⁻) to iodine (I⁰) and the subsequent incorporation of iodine into tyrosine residues on the thyroglobulin protein. wikipedia.orgui.ac.idui.ac.id By inhibiting TPO, PTU effectively blocks the production of new thyroid hormones. nih.govpatsnap.com

A secondary mechanism of PTU is its ability to inhibit the peripheral conversion of T4 to the more potent T3. patsnap.comui.ac.id This action is carried out by inhibiting the enzyme 5'-deiodinase. patsnap.com This dual action—inhibiting hormone synthesis within the thyroid and reducing the activation of T4 in peripheral tissues—makes PTU an effective agent for managing hyperthyroid conditions. patsnap.com

Molecular docking studies have provided insights into the interaction between PTU and TPO. These studies show that PTU binds to the active site of TPO, with interactions involving the heme group and key amino acid residues, which explains its inhibitory effect. ui.ac.id

Evaluation in Specific Disease Models (e.g., alcoholic liver disease, hyperlipidemia)

The therapeutic potential of propylthio compounds, particularly Propylthiouracil (PTU), has been evaluated in various disease models beyond thyroid disorders.

Alcoholic Liver Disease: PTU was investigated as a potential treatment for alcoholic liver disease, based on the hypothesis that it could counter the hypermetabolic state induced by alcohol. researchgate.net However, systematic reviews of multiple randomized clinical trials have not demonstrated a significant beneficial effect. nih.govnih.gov A meta-analysis of six trials involving 710 patients showed no significant impact of PTU on all-cause mortality, liver-related mortality, or other complications of the disease when compared to a placebo. nih.govnih.gov Therefore, there is currently no evidence to support the use of propylthiouracil for alcoholic liver disease outside of clinical trials. researchgate.netnih.gov

Hyperlipidemia: In preclinical research, Propylthiouracil is used not as a treatment, but as an agent to induce hyperlipidemia in animal models for the purpose of studying potential antihyperlipidemic drugs. nih.gov Administration of PTU to rats leads to a hypothyroid state, which is associated with changes in lipid metabolism. This induced state is characterized by significantly increased serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL). nih.gov Studies in rats have shown that while PTU-induced hypothyroidism shifts hepatic fatty acid metabolism towards triglyceride and VLDL formation, the plasma concentrations of high-density lipoprotein (HDL) and apoA-I may not differ significantly from controls. nih.gov

The table below summarizes the typical effects of PTU administration in a rat model of induced hyperlipidemia.

| Lipid Profile Parameter | Effect of Propylthiouracil Induction |

| Total Cholesterol (TC) | Significantly Increased |

| Triglycerides (TG) | Significantly Increased |

| Low-Density Lipoprotein (LDL) | Significantly Increased |

| Very-Low-Density Lipoprotein (VLDL) | Significantly Increased |

| High-Density Lipoprotein (HDL) | No significant change |

This table represents generalized findings from preclinical models designed to induce hyperlipidemia.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) is the study of how the chemical structure of a molecule relates to its biological activity. mans.edu.eg This is a fundamental concept in medicinal chemistry for optimizing the effects and potency of a compound by modifying its chemical structure. mans.edu.egnih.gov

For antithyroid drugs like Propylthiouracil (PTU) and its derivatives, SAR studies are crucial for designing new molecules with improved efficacy or different pharmacological profiles. A SAR model developed to assess the developmental toxicity of antithyroid drugs identified shared structural features among PTU, methimazole, and carbimazole that may be related to this effect. nih.gov

The development of bioactive peptides and other compounds often relies on SAR to understand how specific functional groups and their positions influence biological effects such as antioxidant, antihypertensive, or anticancer activities. nih.govmdpi.com For instance, the addition of specific substituents like fluoro, methyl, or bromo groups to a core structure can dramatically alter its antimigration and antiproliferation activities in cancer cell lines. mdpi.com While detailed SAR studies specifically for this compound are not widely published, the principles are applied to its broader class of compounds. The thiouracil nucleus of PTU is a key feature for its antithyroid activity, and modifications to the propyl group or other parts of the molecule would be expected to alter its interaction with the target enzyme, thyroid peroxidase.

Environmental Considerations and Degradation Pathways of 2 Propylthio Ethanol

Biodegradation in Aquatic and Terrestrial Ecosystems

The structural features of 2-(Propylthio)ethanol, specifically the presence of a thioether linkage and a primary alcohol functional group, suggest that it is susceptible to microbial degradation in both aquatic and terrestrial environments. The rate and extent of biodegradation are expected to be influenced by environmental conditions such as temperature, pH, oxygen availability, and the presence of adapted microbial communities.

Under aerobic conditions, the biodegradation of this compound is likely to be initiated by enzymatic oxidation. Microorganisms, particularly bacteria and fungi, possess enzymes that can catalyze the oxidation of both the sulfur atom and the terminal alcohol group.

The primary mechanism for the degradation of the thioether moiety involves oxidation of the sulfur atom. This can proceed in a stepwise manner, first forming a sulfoxide (B87167) (2-(propylsulfinyl)ethanol) and then a sulfone (2-(propylsulfonyl)ethanol). These oxidized intermediates are generally more water-soluble and may be more amenable to further degradation.

Concurrently, the primary alcohol group can be oxidized by alcohol dehydrogenases to form the corresponding aldehyde (2-(propylthio)acetaldehyde), which can be further oxidized to a carboxylic acid (2-(propylthio)acetic acid). These metabolic pathways are common for the degradation of primary alcohols in the environment.

Ultimately, complete mineralization of this compound under aerobic conditions would result in the formation of carbon dioxide, water, and sulfate.

Table 1: Postulated Aerobic Degradation Products of this compound

| Initial Compound | Intermediate Products | Final Mineralization Products |

| This compound | 2-(Propylsulfinyl)ethanol | Carbon Dioxide |

| 2-(Propylsulfonyl)ethanol | Water | |

| 2-(Propylthio)acetaldehyde | Sulfate | |

| 2-(Propylthio)acetic acid |

This table is interactive. Click on the headers to sort.

In the absence of oxygen, the degradation of this compound is expected to proceed through different metabolic pathways. Anaerobic microorganisms can utilize alternative electron acceptors, such as nitrate, sulfate, or carbon dioxide, for respiration.

Under anaerobic conditions, the thioether bond may be subject to reductive cleavage, potentially leading to the formation of propanethiol and ethanol (B145695). Ethanol can then be fermented to various products, including acetate, hydrogen, and carbon dioxide, or be completely oxidized to carbon dioxide by some anaerobic microorganisms. Propanethiol can be further metabolized under anaerobic conditions, potentially leading to the formation of sulfide (B99878).

The rate of anaerobic degradation of this compound is generally expected to be slower than aerobic degradation. The specific end products will depend on the microbial consortia present and the prevailing redox conditions.

Abiotic Environmental Transformation Pathways (e.g., Hydrolysis, Photodegradation)

In addition to microbial degradation, this compound can be transformed in the environment through abiotic processes such as hydrolysis and photodegradation.

Hydrolysis: The thioether bond in this compound is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Thioethers are known to be resistant to cleavage by water in the absence of catalysts or extreme conditions. pearson.comfiveable.mewikipedia.orglibretexts.orgharvard.edu Therefore, hydrolysis is not considered a significant environmental degradation pathway for this compound.

Photodegradation: Organosulfur compounds can undergo photodegradation, particularly in the presence of photosensitizing substances found in natural waters, such as dissolved organic matter. nih.govsemanticscholar.org The absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule and subsequent cleavage of the carbon-sulfur bonds. The primary photodegradation products could include propanethiol and various oxidized sulfur species. The rate of photodegradation will be dependent on factors such as the intensity of solar radiation, the depth of the water body, and the concentration of photosensitizers. mdpi.com

Table 2: Potential Abiotic Transformation Pathways for this compound